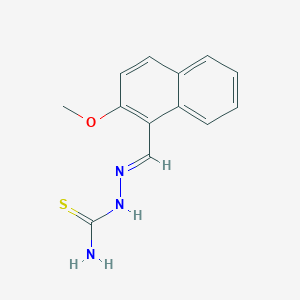

2-methoxy-1-naphthaldehyde thiosemicarbazone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-メトキシ-1-ナフトアルデヒドチオセミカルバゾンは、チオセミカルバゾン類に属する化学化合物です。

準備方法

2-メトキシ-1-ナフトアルデヒドチオセミカルバゾンの合成は、通常、2-メトキシ-1-ナフトアルデヒドとチオセミカルバジドを反応させることで行われます。この反応は通常、エタノール溶液中で還流条件下で行われます。 生成物は再結晶によって精製されます 。工業生産方法では、同様の合成経路が採用されますが、収率と純度を最適化して、より大規模に行われます。

化学反応の分析

2-メトキシ-1-ナフトアルデヒドチオセミカルバゾンは、次のような様々な化学反応を起こします。

酸化: この化合物は酸化されて対応する酸化物を形成することができます。

還元: 還元反応により、異なる還元型に変換することができます。

置換: 官能基が他の基に置き換わる置換反応を起こすことができます。これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な触媒などがあります。生成される主要な生成物は、反応条件と使用される試薬によって異なります。

科学的研究の応用

Biological Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-methoxy-1-naphthaldehyde thiosemicarbazone and its metal complexes. For instance, research indicates that thiosemicarbazones exhibit significant cytotoxicity against various human cancer cell lines. In vitro studies have shown that certain derivatives possess IC50 values indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | K562 (Chronic Myelogenous Leukemia) | 3.36 - 21.35 | 1.82 |

| Palladium(II) complex of thiosemicarbazone | DU145 (Prostate Carcinoma) | 0.01 - 0.02 | N/A |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various bacterial and fungal strains. Studies show that it exhibits moderate to high antibacterial effects, making it a candidate for further development in treating infections .

Coordination Chemistry

In coordination chemistry, this compound serves as a versatile ligand. It has been used to create various metal complexes, which have shown enhanced biological activities compared to their free ligand forms. The stability and reactivity of these complexes are influenced by the nature of the metal ion and the substituents on the thiosemicarbazone .

Industrial Applications

Beyond biological applications, this compound is utilized in the synthesis of other chemical entities and materials, demonstrating its versatility in industrial chemistry. Its role as a precursor or intermediate in synthetic pathways highlights its importance in the development of novel compounds with potential therapeutic applications .

Case Studies

- Antitumor Activity Evaluation : A study conducted on palladium(II) complexes derived from thiosemicarbazones revealed significant antitumor activity against multiple cell lines, showcasing the potential for developing new cancer therapies based on these compounds .

- Antimicrobial Testing : Research on various thiosemicarbazone derivatives indicated promising results against Staphylococcus aureus and Candida species, suggesting potential applications in treating bacterial and fungal infections .

作用機序

2-メトキシ-1-ナフトアルデヒドチオセミカルバゾンの作用機序は、金属イオンや酵素との相互作用に関与しています。金属イオンと安定な錯体を形成することができ、その錯体は生物分子や経路と相互作用することができます。 この化合物の酵素阻害能力は、活性部位への結合によるものであり、それによって酵素の活性が阻害されます .

類似化合物の比較

2-メトキシ-1-ナフトアルデヒドチオセミカルバゾンに類似する化合物には、次のようなチオセミカルバゾン類があります。

- 2-メトキシ-1-ナフトアルデヒド N-(4-メチルフェニル)チオセミカルバゾン

- 2-メトキシ-1-ナフトアルデヒド N-(4-クロロフェニル)チオセミカルバゾン これらの化合物は類似の構造的特徴を共有していますが、置換基が異なり、化学的性質や生物活性に影響を与える可能性があります。 2-メトキシ-1-ナフトアルデヒドチオセミカルバゾンの独自性は、特定の置換基にあり、それにより反応性と潜在的な用途が異なります .

類似化合物との比較

Similar compounds to 2-methoxy-1-naphthaldehyde thiosemicarbazone include other thiosemicarbazones such as:

- 2-methoxy-1-naphthaldehyde N-(4-methylphenyl)thiosemicarbazone

- 2-methoxy-1-naphthaldehyde N-(4-chlorophenyl)thiosemicarbazone These compounds share similar structural features but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential applications .

生物活性

2-Methoxy-1-naphthaldehyde thiosemicarbazone (MNT) is a compound belonging to the thiosemicarbazone class, known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of MNT, focusing on its anticancer, antimicrobial, and enzyme inhibition properties, supported by various research findings and case studies.

MNT is synthesized through the reaction of 2-methoxy-1-naphthaldehyde with thiosemicarbazide, typically in an ethanol solution under reflux conditions. The compound exhibits a unique mechanism of action that involves the formation of stable complexes with metal ions, which can interact with biological pathways and molecules. Specifically, MNT can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Anticancer Activity

Recent studies have highlighted the significant anticancer potential of MNT. For instance, in a study involving various thiosemicarbazones, MNT demonstrated superior cytotoxicity against human lung cancer cells (H460) with an IC50 value of 10.90 μM, outperforming other tested compounds . Another study revealed that MNT exhibited antiproliferative activity across different tumor cell lines, including HuTu80 and MCF7, indicating its broad-spectrum efficacy against cancer cells .

Comparative Anticancer Activity

The following table summarizes the IC50 values of MNT compared to other thiosemicarbazones:

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 10.90 | H460 |

| 2-Acetyl-pyridine thiosemicarbazone | 14.34 | H460 |

| 5-Fluorouracil (5-FU) | Varies | Various |

This data suggests that MNT is a promising candidate for further development as a chemotherapeutic agent due to its potent activity at low concentrations .

Antimicrobial Activity

MNT has also been evaluated for its antimicrobial properties. Studies indicate that thiosemicarbazones exhibit varying levels of antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, metal complexes derived from thiosemicarbazones have shown enhanced antimicrobial effects compared to their free ligand forms .

Antimicrobial Efficacy

The following table outlines the antimicrobial activity of MNT and related compounds:

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL | |

| Complexed Thiosemicarbazones | Pseudomonas aeruginosa | 8-16 μg/mL |

These findings support the potential use of MNT in treating infections caused by resistant bacterial strains .

Enzyme Inhibition Studies

MNT's ability to inhibit specific enzymes has been a focal point in research. The compound's interaction with topoisomerase II has been documented, suggesting it could serve as a lead compound for developing new anticancer drugs targeting this enzyme .

Case Studies

特性

CAS番号 |

65110-22-7 |

|---|---|

分子式 |

C13H13N3OS |

分子量 |

259.33 g/mol |

IUPAC名 |

[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]thiourea |

InChI |

InChI=1S/C13H13N3OS/c1-17-12-7-6-9-4-2-3-5-10(9)11(12)8-15-16-13(14)18/h2-8H,1H3,(H3,14,16,18)/b15-8+ |

InChIキー |

DXTYDDVJOBCCHE-OVCLIPMQSA-N |

SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |

異性体SMILES |

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=S)N |

正規SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=S)N |

Key on ui other cas no. |

65110-22-7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。